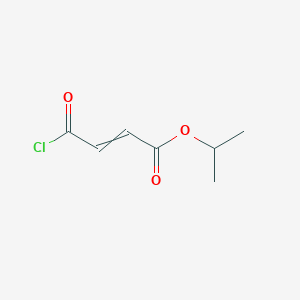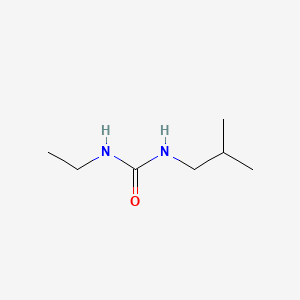
Methyl 5-acetyl-7-ethyl-9H-xanthene-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 5-acetyl-7-ethyl-9H-xanthene-2-carboxylate is a chemical compound belonging to the xanthene family. Xanthenes are known for their diverse biological and pharmacological activities, making them significant in various fields of scientific research and industrial applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-acetyl-7-ethyl-9H-xanthene-2-carboxylate typically involves the reaction of appropriate xanthene derivatives with acetyl and ethyl groups under controlled conditions. One common method involves the use of Friedel-Crafts acylation to introduce the acetyl group, followed by esterification to form the carboxylate ester .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Catalysts such as aluminum chloride (AlCl3) are often used in the Friedel-Crafts acylation step, while esterification can be achieved using methanol and an acid catalyst .
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 5-acetyl-7-ethyl-9H-xanthene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Halogenating agents like bromine (Br2) or chlorine (Cl2) can be used for halogenation reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Applications De Recherche Scientifique
Methyl 5-acetyl-7-ethyl-9H-xanthene-2-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It serves as a fluorescent dye for imaging and tracking biological processes.
Medicine: It has potential therapeutic applications due to its biological activity.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of methyl 5-acetyl-7-ethyl-9H-xanthene-2-carboxylate involves its interaction with specific molecular targets and pathways. It can act as an inhibitor or activator of certain enzymes, affecting various biochemical processes. The exact molecular targets and pathways depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 5-acetyl-7-ethyl-9H-xanthene-2-carboxylate: shares similarities with other xanthene derivatives such as fluorescein and rhodamine.
Fluorescein: Known for its use as a fluorescent tracer in medical diagnostics.
Rhodamine: Widely used as a dye and fluorescent probe in biological research.
Uniqueness
This compound is unique due to its specific functional groups, which confer distinct chemical and biological properties. Its acetyl and ethyl groups provide unique reactivity and potential for diverse applications .
Propriétés
Numéro CAS |
50541-66-7 |
|---|---|
Formule moléculaire |
C19H18O4 |
Poids moléculaire |
310.3 g/mol |
Nom IUPAC |
methyl 5-acetyl-7-ethyl-9H-xanthene-2-carboxylate |
InChI |
InChI=1S/C19H18O4/c1-4-12-7-15-10-14-9-13(19(21)22-3)5-6-17(14)23-18(15)16(8-12)11(2)20/h5-9H,4,10H2,1-3H3 |
Clé InChI |
CXHGUVZRTRPIHZ-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC2=C(C(=C1)C(=O)C)OC3=C(C2)C=C(C=C3)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


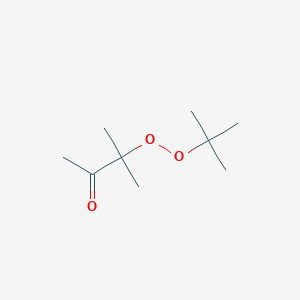
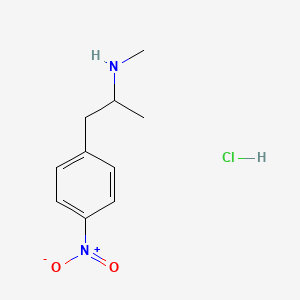
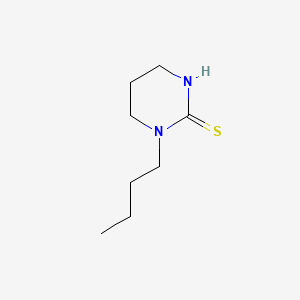
![[2-[[3-[(2-Ethylhexoxycarbonylamino)methyl]phenyl]carbamoyloxymethyl]-3-prop-2-enoyloxy-2-(prop-2-enoyloxymethyl)propyl] prop-2-enoate](/img/structure/B14668690.png)
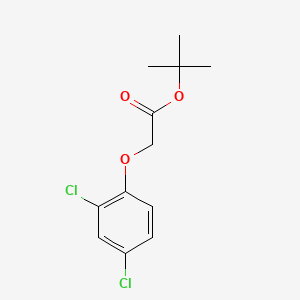

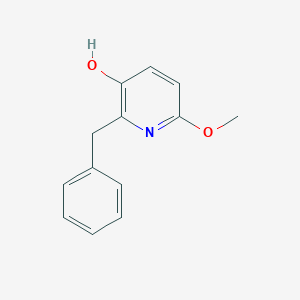
![5-Phenyl-4-[(E)-phenyldiazenyl]-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B14668709.png)
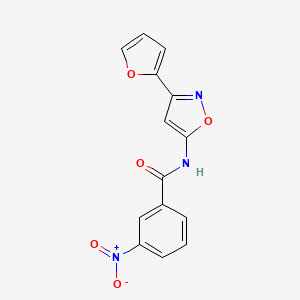
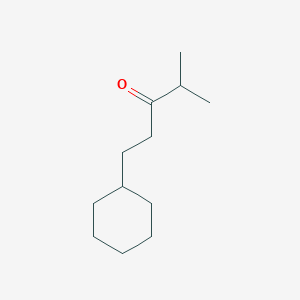

![1-[(4-Methoxyphenyl)methyl]pyridin-1-ium](/img/structure/B14668727.png)
